环状愈创木醇

描述

Cycloeucalenol is a natural compound that belongs to the class of puerarin, which are phytoestrogens . It is a phenolic diterpene and has been found in Pueraria lobata, a plant that is used for medical purposes .

Synthesis Analysis

Cycloeucalenol can be synthesized by a pathway dependent on cycloartenol or cycloartanol . The enzymes involved in sterol synthesis pathway such as HMGR, OSC, and CYP51G1 were all significantly downregulated, which might contribute to the significantly decreased squalene, lanosterol, and stigmasterol synthesis .Molecular Structure Analysis

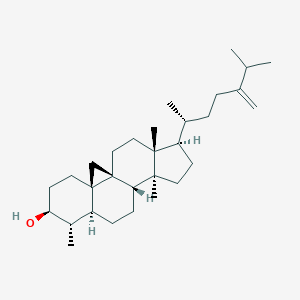

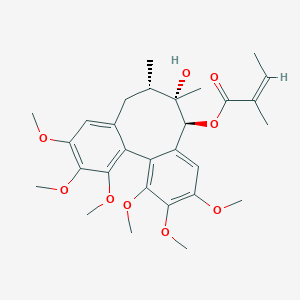

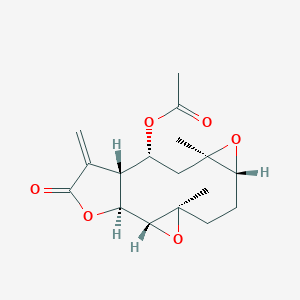

Cycloeucalenol has a molecular formula of C30H50O . It has 10 defined stereocentres . The structure of Cycloeucalenol consists of a hydrated phenanthrene group and a cyclopentane ring .Chemical Reactions Analysis

Cycloeucalenol inhibits the activity of target enzymes such as diacylglycerol acyltransferase and phosphatidylcholine phosphatase, which are involved in the synthesis of fatty acids and phospholipids . This inhibition leads to decreased production of prostaglandins, which contribute to inflammation .Physical And Chemical Properties Analysis

Cycloeucalenol has a density of 1.0±0.1 g/cm3, boiling point of 508.0±19.0 °C at 760 mmHg, vapour pressure of 0.0±3.0 mmHg at 25°C, and enthalpy of vaporization of 89.6±6.0 kJ/mol . Its flash point is 222.7±13.7 °C . It has 1 H bond acceptor, 1 H bond donor, 5 freely rotating bonds, and 1 rule of 5 violations .科学研究应用

在固醇生物合成中的作用

环状愈创木醇在植物中固醇(包括植物固醇和胆固醇)的生物合成中起着至关重要的作用 . 它是这些生物合成途径的前体,分别通过 C-24 固醇甲基转移酶 SMT1 在 C24 位发生甲基化,或通过固醇侧链还原酶 2 (SSR2) 进行 Δ24 还原 .

对膜结构的影响

作为一种固醇,环状愈创木醇是膜结构的关键决定因素 . 固醇,包括环状愈创木醇,对膜流动性和跨膜输出和输入过程具有至关重要的影响 .

信号分子

环状愈创木醇,与其他固醇一样,可以在发育和细胞信号传导过程中充当信号分子 . 这种功能在植物中尤为重要,在植物中固醇可以充当生长调节激素或酶活性调节剂 .

对生长素生物合成的调节

研究表明,环状愈创木醇可以影响生长素生物合成,这是植物生长发育中的一个关键过程 . 环状愈创木醇的应用上调了生长素响应报告基因 DR5:GUS(β-葡萄糖醛酸酶)和几个生长素生物合成基因的表达 .

对根伸长的影响

在拟南芥 (Arabidopsis thaliana) 中,一种植物生物学的模式生物,研究发现环状愈创木醇通过生长素生物合成影响根伸长 . 固醇生物合成突变体环丙基固醇异构酶 1-1 (cpi1-1) 的短根表型与根尖中明显增强的生长素响应有关

作用机制

Target of Action

Cycloeucalenol primarily targets sterol biosynthesis pathways in plants. It is a phytosterol, a type of sterol found in plant cell membranes, playing a crucial role in maintaining membrane structure and fluidity .

Mode of Action

Cycloeucalenol interacts with enzymes involved in the sterol biosynthesis pathway, particularly those responsible for converting cycloartenol to other sterols. By inhibiting these enzymes, cycloeucalenol disrupts the production of essential sterols, leading to altered membrane properties and potentially affecting cell signaling and growth .

Biochemical Pathways

The primary biochemical pathway affected by cycloeucalenol is the sterol biosynthesis pathway. This pathway is crucial for the production of various sterols, including cholesterol and other phytosterols. Disruption of this pathway can lead to a cascade of downstream effects, including impaired membrane function and altered cellular processes .

Pharmacokinetics

Its bioavailability may be influenced by factors such as lipid solubility and the presence of other dietary fats .

Result of Action

At the molecular level, cycloeucalenol’s action results in the inhibition of sterol biosynthesis, leading to decreased levels of essential sterols in cell membranes. This can cause changes in membrane fluidity, permeability, and function. At the cellular level, these changes can affect processes such as cell division, growth, and signaling .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the efficacy and stability of cycloeucalenol. For example, higher temperatures may increase membrane fluidity, potentially enhancing the compound’s effects. Similarly, the presence of other sterols or inhibitors in the environment can modulate its action .

Cycloeucalenol’s role in sterol biosynthesis and its impact on cellular functions highlight its importance in plant biology and its potential applications in agricultural and pharmaceutical research.

: Dissecting cholesterol and phytosterol biosynthesis via mutants and inhibitors : Sterol biosynthesis inhibitors: Their current status and modes of action : Biosynthesis and Molecular Mechanism of Brassinosteroids Action

未来方向

生化分析

Biochemical Properties

Cycloeucalenol is involved in biochemical reactions that lead to the production of obtusifoliol . The opening of the cyclopropane ring of cycloeucalenol by cycloeucalenol cycloisomerase1 (CPI1) subsequently leads to the production of obtusifoliol .

Cellular Effects

Cycloeucalenol has been found to have cytotoxic effects on human neuroblastoma (SH-SY5Y) cells . A dose-dependent decrease in cell viability was observed, with IC50 values of 173.0 ± 5.1 μM and 223.0 ± 6.4 μM obtained for the MTT and neutral red assays, respectively .

Molecular Mechanism

The molecular mechanism of action of cycloeucalenol involves its interaction with enzymes in the sterol biosynthesis pathway. For instance, it is a substrate for the enzyme cycloeucalenol cycloisomerase, which catalyzes its conversion to obtusifoliol . Additionally, cycloeucalenol and sitosterol have been found to antagonistically affect auxin biosynthesis .

Metabolic Pathways

Cycloeucalenol is involved in the sterol biosynthesis pathway . It serves as a precursor for the biosynthesis of phytosterols as well as cholesterol in plants .

属性

IUPAC Name |

(1S,3R,6S,7S,8S,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h19,21-26,31H,3,8-18H2,1-2,4-7H3/t21-,22+,23-,24+,25+,26+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNLTIZKNQDZEI-PGFZVWMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1O)C)C(C)CCC(=C)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@H]3[C@@]4(CC[C@@H]([C@]4(CC[C@@]35[C@@]2(C5)CC[C@@H]1O)C)[C@H](C)CCC(=C)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963693 | |

| Record name | 4,14-Dimethyl-9,19-cycloergost-24(28)-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

469-39-6 | |

| Record name | Cycloeucalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloleucalenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,14-Dimethyl-9,19-cycloergost-24(28)-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOEUCALENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OF1Q9UE9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Cycloeucalenol has a molecular formula of C30H50O and a molecular weight of 426.72 g/mol. [, ]

A: Cycloeucalenol's structure has been elucidated using various spectroscopic techniques, including IR, NMR (1H and 13C), and mass spectrometry. [, , , ] Key features include characteristic signals for the cyclopropane ring, hydroxyl group, and various methyl and methylene groups present in the molecule.

A: Cycloeucalenol is a key intermediate in the biosynthesis of phytosterols in plants. It is formed from 24-methylenecycloartanol through the specific removal of the 4α-methyl group and 3α-hydrogen. [] This reaction is a crucial step in the pathway leading to the formation of essential plant sterols like sitosterol.

A: Cycloeucalenol is converted to Obtusifoliol by the enzyme cycloeucalenol-obtusifoliol isomerase (CPI). [, ] This enzymatic reaction involves the opening of the 9β,19β-cyclopropane ring, a key step in transforming cyclopropyl sterols to conventional tetracyclic sterols.

A: Studies using site-directed mutagenesis of the Arabidopsis thaliana CPI have revealed that Gly28, Glu29, Gly108, and Asp260 are crucial for CPI activity. [] Furthermore, the hydroxyl group at residue 113 is essential for optimal substrate binding and enzyme activity.

A: Research indicates that the 4β-methyl group in sterols like 24-methylenecycloartanol hinders the activity of CPI, preventing their conversion to Δ8 products. [] This suggests a steric hindrance effect of the 4β-methyl group on substrate binding to the enzyme's active site.

A: The conversion of Cycloeucalenol to Obtusifoliol involves the enzymatic opening of the cyclopropane ring. [] This process is believed to occur via an electrophilic addition mechanism, with a C14 carbocation as a likely high-energy intermediate.

A: Yes, incubation of Cycloeucalenol with microsomes from Zea mays embryos in D2O leads to the formation of [19-2H]obtusifoliol. [] This indicates that the C-19 hydrogen in Obtusifoliol originates from water during the enzymatic opening of the cyclopropane ring.

ANone: Several compounds have been identified as inhibitors of CPI, including:

- 25-Azacycloartanol: A rationally designed inhibitor with high affinity for CPI. []

- Tridemorph (2,6-dimethyl-N-tridecylmorpholine): A systemic fungicide that strongly inhibits CPI. [, , ]

- Fenpropimorph: A fungicide that inhibits both CPI and Δ8Δ7-sterol isomerase. [, ]

- Ammonium and iminium analogues of the C14 carbocation: These compounds act as reaction-intermediate analogues and potently inhibit CPI. []

A: Tridemorph treatment significantly alters the sterol composition of plants, like maize. [] It inhibits CPI, leading to a decrease in typical Δ5-sterols and a substantial accumulation of 9β,19-cyclopropyl sterols, including Cycloeucalenol.

A: These compounds are believed to inhibit CPI and Δ8Δ7-sterol isomerase through protonation of their nitrogen atom at physiological pH (7.4). [] The resulting positively charged morpholinium cation interacts with specific amino acid residues in the enzyme's active site, leading to inhibition.

A: Yes, the inhibition of both enzymes by compounds like Fenpropimorph and its N-methylated derivative is pH-dependent. [] Studies on the pH dependence of inhibition constants suggest distinct interactions between the morpholinium cations and specific amino acid residues in each enzyme's active site.

ANone: Cycloeucalenol is widely distributed in the plant kingdom and has been identified in various species, including:

- Sambucus nigra (Elderflower) []

- Rubus fruticosus (Bramble) []

- Arabidopsis thaliana (Thale cress) []

- Oryza sativa (Rice) []

- Erythrophleum suaveolens (African ordeal tree) []

- Nervilia purpurea (Orchid) [, ]

- Boophone disticha (Sore eye flower) []

- Sorbus domestica, S. aucuparia, S. torminalis (Rowan species) []

- Musa sapientum (Banana) [, ]

- Ecballium elaterium (Squirting cucumber) []

- Brassica rapa (Turnip) []

- Eucalyptus citriodora (Lemon-scented gum) []

- Euphorbia tithymaloides (Slipper plant) []

ANone: Cycloeucalenol and its derivatives have shown potential in various areas, including:

- Antibacterial and antifungal agents: Some studies indicate that Cycloeucalenol exhibits antibacterial and antifungal properties. [, ]

- Modulators of bacterial drug resistance: Derivatives of Cycloeucalenol have shown potential to modulate antibiotic resistance in bacteria. []

- Antioxidant activity: Certain extracts containing Cycloeucalenol have demonstrated antioxidant properties in vitro. [, ]

ANone: Various chromatographic techniques are employed for the isolation and purification of Cycloeucalenol, including:

- Thin-layer chromatography (TLC): Used for initial separation and identification. [, , ]

- Column chromatography: Used for further purification. [, , , ]

- High-performance liquid chromatography (HPLC): Used for high-resolution separation and analysis. [, ]

- Gas chromatography-mass spectrometry (GC-MS): Used for identification and quantification based on retention time and mass fragmentation patterns. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

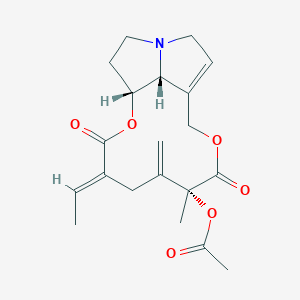

![(10-Hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) 2-methylbut-2-enoate](/img/structure/B201918.png)

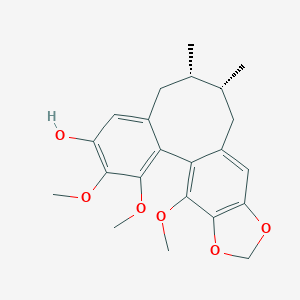

![2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid](/img/structure/B203403.png)

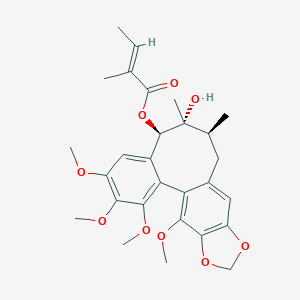

![(1R,12S,13S,16Z,17R,19S)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B204842.png)